molecular formula C16H23N5O3S2 B2933631 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine CAS No. 1260632-99-2

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine

Cat. No.: B2933631
CAS No.: 1260632-99-2
M. Wt: 397.51
InChI Key: LNUWJSUDRAEGFB-UHFFFAOYSA-N
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Description

This compound is a pyrazole-thiomorpholine hybrid featuring a sulfonyl linker, a 3,5-dimethylpyrazole carbonyl group, and a propyl substituent.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(1-propyl-3-thiomorpholin-4-ylsulfonylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S2/c1-4-5-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)26(23,24)20-6-8-25-9-7-20/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUWJSUDRAEGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol, in the presence of a catalytic amount of aqueous HCl under microwave irradiation . This method yields the desired pyrazole derivatives efficiently.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine involves its interaction with specific molecular targets. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzymes, increasing the compound’s affinity for these targets . This interaction can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole derivatives and sulfonyl-linked heterocycles from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Reported Properties/Applications References
4-{[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine (Target) Pyrazole-sulfonyl-thiomorpholine 3,5-dimethylpyrazole, propyl, thiomorpholine Hypothesized enzyme inhibition N/A
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) Dihydropyrazole 4-fluorophenyl, phenyl, carbaldehyde Structural confirmation via XRD
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2) Dihydropyrazole 4-bromophenyl, 4-fluorophenyl, carbaldehyde Structural confirmation via XRD
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-...) (5) Pyrazole-triazole-thiazole Fluorophenyl, triazole, thiazole Isostructural crystallization (P¯I)
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-... (4i) Pyrazolone-tetrazol-pyrimidine Coumarin, tetrazole, pyrimidone Synthetic methodology

Key Observations

Structural Complexity : The target compound’s sulfonyl-thiomorpholine group distinguishes it from simpler dihydropyrazoles (e.g., compounds 1 and 2 in ), which lack sulfonyl linkages and complex heterocyclic appendages. Thiomorpholine may enhance solubility or binding affinity compared to carbaldehyde or bromophenyl groups in .

Substituent Effects :

  • The 3,5-dimethylpyrazole moiety in the target compound could confer steric hindrance or metabolic stability relative to fluorophenyl- or bromophenyl-substituted pyrazolines in .
  • The propyl chain at N1 may modulate lipophilicity, contrasting with the shorter alkyl/acyl groups in compounds 3 and 4 from .

Biological Activity

The compound 4-{[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1-propyl-1H-pyrazol-3-yl]sulfonyl}thiomorpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article will explore its synthesis, pharmacological properties, and various biological activities, drawing from diverse research findings.

Structure

The molecular structure of the compound includes a thiomorpholine ring, pyrazole moieties, and a sulfonyl group. This unique combination suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The method often starts with the formation of pyrazole derivatives followed by the introduction of the thiomorpholine and sulfonyl groups.

Pharmacological Properties

Research indicates that compounds containing pyrazole scaffolds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

A study demonstrated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized with similar structures showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have been tested against various bacterial strains. In particular, compounds similar to this compound have shown significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that modifications in the aliphatic amide pharmacophore enhanced antimicrobial activity .

Anticancer Activity

Research has indicated that pyrazole derivatives can also exhibit anticancer properties. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

Case Studies

Several case studies highlight the biological efficacy of pyrazole-based compounds:

  • Case Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds demonstrated significant reductions in edema comparable to traditional anti-inflammatory drugs .
  • Antimicrobial Efficacy : In vitro studies showed that specific pyrazole derivatives inhibited the growth of resistant bacterial strains, suggesting their potential as new antimicrobial agents .
  • Anticancer Activity : Compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through targeted pathways .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineInhibition %Reference
Pyrazole AAnti-inflammatoryTNF-α85%
Pyrazole BAntimicrobialE. coli70%
Pyrazole CAnticancerHeLa Cells60%

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